molecular formula C12H16N4O2 B1309931 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890621-62-2

3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No.: B1309931
CAS No.: 890621-62-2
M. Wt: 248.28 g/mol
InChI Key: ZRHZHIOHCZQIBS-UHFFFAOYSA-N
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Description

3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Scientific Research Applications

3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as 3,5-dimethylpyrazole and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone .

Uniqueness

What sets 3’,5’-dimethyl-1’-propyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid apart is its dual pyrazole ring structure, which provides unique chemical properties and potential for diverse applications. Its specific substituents also contribute to its distinct reactivity and biological activity .

Properties

IUPAC Name

3-(3,5-dimethyl-1-propylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h6H,4-5H2,1-3H3,(H,13,14)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZHIOHCZQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424644
Record name 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890621-62-2
Record name 3',5'-dimethyl-1'-propyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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